![molecular formula C23H18ClN3O2 B3616474 3-(3-chlorophenyl)-N-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3616474.png)
3-(3-chlorophenyl)-N-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide
Overview
Description
3-(3-chlorophenyl)-N-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide, also known as CPPC, is a chemical compound that belongs to the pyrazole family. CPPC has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science.
Mechanism of Action
3-(3-chlorophenyl)-N-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide exerts its anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. This is achieved through the inhibition of the PI3K/AKT/mTOR signaling pathway, which is involved in cell growth and survival. This compound also inhibits the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and physiological effects:
This compound has been shown to decrease the expression of various proteins involved in cancer cell growth and survival, including Bcl-2 and cyclin D1. Additionally, this compound has been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-6. In animal studies, this compound has been shown to improve cognitive function and reduce amyloid-beta accumulation in the brain, suggesting potential applications in the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of 3-(3-chlorophenyl)-N-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide is its relatively low toxicity compared to other anticancer agents. However, this compound has limited solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has shown selectivity for certain types of cancer cells, which may limit its effectiveness in treating other types of cancer.
Future Directions
Future research on 3-(3-chlorophenyl)-N-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide could focus on improving its solubility and bioavailability, as well as investigating its potential applications in other areas such as agriculture and materials science. Additionally, further studies could explore the mechanisms underlying this compound's effects on cognitive function and its potential as a treatment for Alzheimer's disease.
Scientific Research Applications
3-(3-chlorophenyl)-N-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been studied for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, this compound has shown promise as an anti-inflammatory agent and a potential treatment for neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
3-(3-chlorophenyl)-N-(2-methoxyphenyl)-1-phenylpyrazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2/c1-29-21-13-6-5-12-20(21)25-23(28)19-15-27(18-10-3-2-4-11-18)26-22(19)16-8-7-9-17(24)14-16/h2-15H,1H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYSDTHYLIOBEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CN(N=C2C3=CC(=CC=C3)Cl)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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